molecular formula C14H10ClIO B3023700 4-Chloro-3'-iodo-3-methylbenzophenone CAS No. 951891-20-6

4-Chloro-3'-iodo-3-methylbenzophenone

Cat. No. B3023700
CAS RN: 951891-20-6
M. Wt: 356.58 g/mol
InChI Key: YRVXHCVTXALYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3’-iodo-3-methylbenzophenone is a chemical compound with the molecular formula C14H10ClIO. It has a molecular weight of 356.59 . This compound has gained significance due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 4-Chloro-3’-iodo-3-methylbenzophenone can be represented by the InChI code: 1S/C14H10ClIO/c1-9-5-6-11(8-13(9)15)14(17)10-3-2-4-12(16)7-10/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Photostability Enhancer in Organic Electronics

In organic electronic devices (e.g., OLEDs, solar cells), photodegradation can limit their lifespan. The compound acts as a photostabilizer, reducing the degradation of organic materials under light exposure. Its presence enhances device efficiency and longevity.

These applications highlight the versatility and significance of 4-Chloro-3’-iodo-3-methylbenzophenone in scientific research. Researchers continue to explore its potential across diverse fields, driving innovation and discovery . If you need further details or additional applications, feel free to ask! 😊

Mechanism of Action

Mode of Action

Benzophenones can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and iodine substituents may influence these reactions, potentially leading to unique interactions with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3’-iodo-3-methylbenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect its reactivity and interactions with biological targets.

properties

IUPAC Name

(4-chloro-3-methylphenyl)-(3-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVXHCVTXALYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236009
Record name (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3'-iodo-3-methylbenzophenone

CAS RN

951891-20-6
Record name (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3'-iodo-3-methylbenzophenone
Reactant of Route 2
Reactant of Route 2
4-Chloro-3'-iodo-3-methylbenzophenone
Reactant of Route 3
Reactant of Route 3
4-Chloro-3'-iodo-3-methylbenzophenone
Reactant of Route 4
Reactant of Route 4
4-Chloro-3'-iodo-3-methylbenzophenone
Reactant of Route 5
Reactant of Route 5
4-Chloro-3'-iodo-3-methylbenzophenone
Reactant of Route 6
Reactant of Route 6
4-Chloro-3'-iodo-3-methylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.